molecular formula C19H12BrFN4OS B2578112 3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111419-42-1

3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2578112
CAS No.: 1111419-42-1
M. Wt: 443.29
InChI Key: JZNNOEDJYAIIJR-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-6-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-bromophenyl group at the 3-position and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-fluorophenyl group at the 6-position. This compound’s structure is typically elucidated via X-ray crystallography, often employing SHELX software for refinement and validation of crystallographic data .

Properties

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN4OS/c20-14-3-1-2-13(10-14)16-8-9-18(24-23-16)27-11-17-22-19(25-26-17)12-4-6-15(21)7-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNNOEDJYAIIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of Bromophenyl and Fluorophenyl Groups: The bromophenyl and fluorophenyl groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving nitrile oxides and hydrazides.

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyridazine Core

Compound A : 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

  • Key Differences :
    • R1 (Pyridazine substituent) : 3-Methoxyphenyl (electron-donating) vs. 3-bromophenyl (electron-withdrawing).
    • R2 (Oxadiazole substituent) : 3-Trifluoromethylphenyl (strongly electron-withdrawing) vs. 4-fluorophenyl (moderately electron-withdrawing).
  • Implications: The methoxy group in Compound A may improve aqueous solubility but reduce metabolic stability compared to the bromine in the target compound.

Compounds with Varied Heterocyclic Cores

Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Core Structure : Pyrazole (5-membered, two adjacent nitrogens) vs. pyridazine (6-membered, two adjacent nitrogens).
  • Substituents : Chlorophenyl and trifluoromethyl groups.
  • Implications :
    • Pyrazole’s smaller ring size and reduced aromaticity may lower π-π stacking interactions but improve membrane permeability.
    • The aldehyde group in Compound B introduces reactivity absent in the target compound, enabling further derivatization.

Compound C : 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

  • Core Structure : 1,2,4-Triazole (5-membered, three nitrogens) vs. 1,2,4-oxadiazole (5-membered, two nitrogens, one oxygen).
  • The acetamide group in Compound C introduces polar functionality, contrasting with the nonpolar sulfanyl linker in the target compound.

Substituent Effects on Physicochemical Properties

Property Target Compound Compound A Compound C
Aromatic Substituents 3-Bromo, 4-fluoro 3-Methoxy, 3-CF3 4-Bromo, pyridinyl
Electron Effects Strongly electron-withdrawing Mixed (donor + acceptor) Moderately withdrawing
Lipophilicity (ClogP) High (Br, F) Moderate (CF3 dominates) High (Br, aromatic N)
Metabolic Stability Moderate (F resists oxidation) High (CF3 resists metabolism) Low (amide hydrolysis risk)

Biological Activity

The compound 3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a member of the pyridazine family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13BrFN4S\text{C}_{16}\text{H}_{13}\text{BrF}\text{N}_4\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies. Key areas of focus include:

  • Antimicrobial Activity
  • Cytotoxicity
  • Mechanisms of Action

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties against a range of pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values ranging from 0.22 to 0.25 μg/mL against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Biofilm Formation : The compound was effective in reducing biofilm formation in bacterial cultures, outperforming traditional antibiotics like Ciprofloxacin .
PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.250.30

Cytotoxicity

The cytotoxic effects of this compound were evaluated on normal cell lines to assess its safety profile.

  • Hemolytic Activity : The compound exhibited low hemolytic activity (% lysis between 3.23% and 15.22%), indicating a favorable safety profile compared to Triton X-100 .
  • IC50 Values : Cytotoxicity assays revealed IC50 values greater than 60 μM, suggesting that the compound has a low potential for cytotoxic effects on normal cells .

The mechanisms by which this compound exerts its biological effects include:

  • DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : It also acts as a DHFR inhibitor with IC50 values between 0.52 and 2.67 μM, which is crucial for its antimicrobial activity .

Case Studies

A series of case studies highlight the effectiveness of this compound in various applications:

  • Study on MDR Pathogens : A study evaluated the efficacy of the compound against multi-drug resistant (MDR) pathogens, demonstrating significant antibacterial activity and synergy with existing antibiotics .
  • Antibiofilm Properties : Another investigation focused on the antibiofilm properties where the compound significantly reduced biofilm mass compared to controls .

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